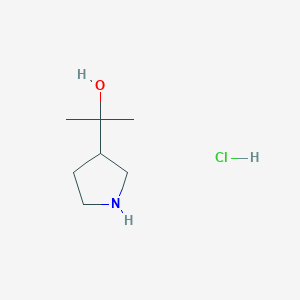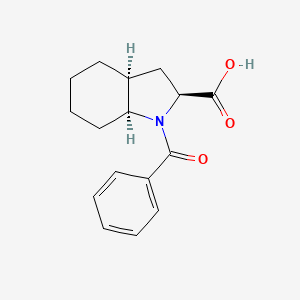
(2S,3aS,7aS)-1-benzoyl-octahydro-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S,3aS,7aS)-1-benzoyl-octahydro-1H-indole-2-carboxylic acid” is a chemical compound that is related to the compound "(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid" . It is a white to almost white powder . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of this compound involves the diastereoselective α-alkylation of oxazolidinone . This provides a very convenient and concise route to enantiopure α-tetrasubstituted derivatives of this Oic stereoisomer . Another method involves the hydrogenation of a product of formula IV and the isolation of the required enantiomer by cooling to -20°C .Molecular Structure Analysis
The molecular formula of this compound is C9H15NO2 . The InChI code is 1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8-/m0/s1 .Physical and Chemical Properties Analysis
This compound is a white to almost white powder . It has a molecular weight of 169.22 g/mol . It is soluble in methanol . The specific rotation is -48° (C=1,MeOH) .Wissenschaftliche Forschungsanwendungen
ACE Inhibition and Antihypertensive Activity
The precursor of (2S,3aS,7aS)-1-benzoyl-octahydro-1H-indole-2-carboxylic acid, 1-[3-(benzoylthio)-2-methyl-1-oxopropyl]indoline-2-carboxylic acid, demonstrated in vitro angiotensin converting enzyme (ACE) inhibitory activity and significant oral antihypertensive activity in spontaneously hypertensive rats. This study underscores the potential of these compounds in developing antihypertensive therapies (Kim et al., 1983).
Biosynthesis and Environmental Occurrence
Benzoic acid derivatives, including this compound, naturally occur in plant and animal tissues and are used as preservatives and flavoring agents in various products. These compounds are distributed widely in the environment, emphasizing the relevance of understanding their biosynthesis, uses, and potential effects on human health (del Olmo et al., 2017).
Analytical Quantification and Isomer Separation
A study developed a high-performance liquid chromatography (HPLC) method for the quantitative determination and separation of octahydro-1H-indole-2-carboxylic acid and its isomers, highlighting the importance of analytical techniques in quality control and the synthesis of related pharmaceuticals (Vali et al., 2012).
Electrochemical Dearomative Dicarboxylation
Electrochemical dearomative dicarboxylation of N-protected indoles, including octahydroindole-2-carboxylic acid derivatives, presents a novel method for synthesizing dicarboxylic acids from stable heteroaromatics using CO2. This technique opens new pathways for creating biologically active molecules and drug leads, demonstrating the compound's potential as a synthetic intermediate (You et al., 2022).
Synthetic and Medicinal Chemistry Applications
Efficient synthesis of N-protected derivatives of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid has been achieved, offering a straightforward route to enantiopure alpha-substituted derivatives suitable for peptide synthesis. This underlines the versatility of this compound in the design and development of novel peptides and pharmaceutical compounds (Sayago et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S,3aS,7aS)-1-benzoyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15(11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)10-14(17)16(19)20/h1-3,6-7,12-14H,4-5,8-10H2,(H,19,20)/t12-,13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOCRGGRRGZNJN-IHRRRGAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2770215.png)
![4-chloro-N-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2770216.png)
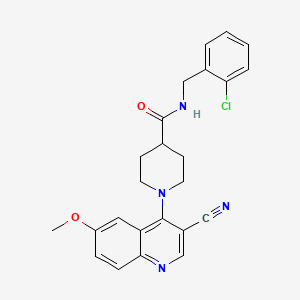
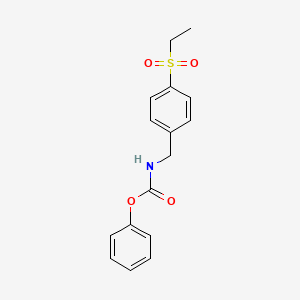
![4-(4-bromophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2770220.png)

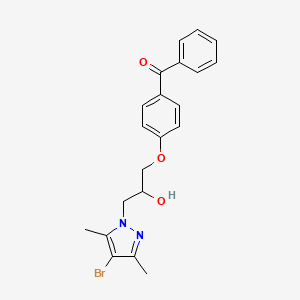

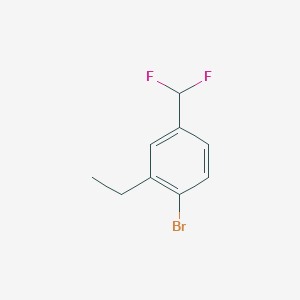
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2770226.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2770227.png)
![ethyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2770229.png)

